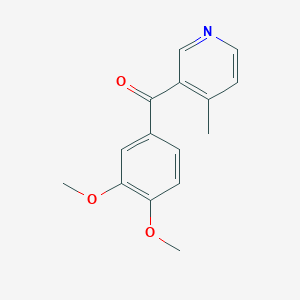

3-(3,4-Dimethoxybenzoyl)-4-methylpyridine

Description

3-(3,4-Dimethoxybenzoyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a 3,4-dimethoxybenzoyl group and a methyl group

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-6-7-16-9-12(10)15(17)11-4-5-13(18-2)14(8-11)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXNPNZHPPYRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or further to a methyl group.

Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like trifluoroacetic acid (TFA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Chemical Properties and Structure

The compound 3-(3,4-Dimethoxybenzoyl)-4-methylpyridine features a pyridine ring substituted with a dimethoxybenzoyl group. Its molecular formula is with a molecular weight of approximately 257.28 g/mol. The presence of methoxy groups enhances its reactivity and solubility, making it valuable in various chemical reactions.

Chemistry

- Building Block for Synthesis : this compound is utilized as a precursor in the synthesis of more complex organic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield diverse derivatives that are crucial in organic synthesis.

-

Chemical Reactions : The compound can participate in:

- Oxidation : Methoxy groups can be oxidized to form quinones.

- Reduction : The benzoyl group can be reduced to yield benzyl derivatives.

- Substitution Reactions : The methoxy groups can be replaced by other functional groups through nucleophilic aromatic substitution.

Biological Applications

- Biochemical Probes : This compound has been investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways. Its unique structure allows it to bind selectively to various biological targets.

- Therapeutic Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer activities. In vitro studies have shown that it significantly reduces TNF-α release in macrophage cell lines, indicating moderate anti-inflammatory potency (IC50 ≈ 50 µM).

- Antioxidant Activity : Research indicates potential antioxidant effects, which could contribute to its therapeutic efficacy.

Pharmaceutical Development

- Intermediate in Drug Synthesis : The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases and cancer therapies . Its derivatives may possess enhanced biological activities due to structural modifications.

Materials Science

- Advanced Materials Development : The compound is also explored for its utility in developing advanced materials due to its unique chemical properties, which may enhance material performance in various applications .

Case Studies and Experimental Results

| Study | Focus | Findings |

|---|---|---|

| Anti-inflammatory Activity | In vitro study on macrophage cell lines | Significant reduction in TNF-α release; IC50 ≈ 50 µM |

| Antioxidant Effects | Various assays | Indication of potential antioxidant properties |

| Tyrosinase Inhibition | Enzyme interaction studies | Demonstrated inhibition of tyrosinase activity, relevant for skin whitening agents |

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzoyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxybenzoyl chloride: A precursor used in the synthesis of 3-(3,4-Dimethoxybenzoyl)-4-methylpyridine.

3,4-Dimethoxybenzoic acid: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

3-(3,4-Dimethoxybenzoyl)-4-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structure:

- IUPAC Name : this compound

- Molecular Formula : C14H15N1O3

- CAS Number : 1187169-08-9

The biological activity of this compound primarily involves interactions with specific biological targets, such as enzymes and receptors. The presence of the dimethoxybenzoyl group enhances its lipophilicity and ability to penetrate cellular membranes, potentially leading to increased efficacy against various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often exhibit significant antimicrobial properties. A study comparing various pyridine derivatives showed that modifications at the benzoyl position can enhance antibacterial activity against both gram-positive and gram-negative bacteria. For instance, compounds with similar structures demonstrated zones of inhibition comparable to standard antibiotics like cefixime and azithromycin .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | TBD | K. pneumoniae |

| Standard (Cefixime) | 18 | K. pneumoniae |

| Standard (Azithromycin) | 19.5 | Streptococcus spp. |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through various assays. In a study involving ex vivo LPS-stimulated human whole blood assays, it was found that certain derivatives exhibited IC50 values indicating strong inhibition of pro-inflammatory cytokine production .

Structure-Activity Relationship (SAR)

The SAR studies have shown that the presence of methoxy groups on the benzene ring significantly influences the biological activity of pyridine derivatives. The optimal positioning and number of substituents can enhance binding affinity to target proteins or enzymes, thereby increasing potency.

Case Study 1: Anticancer Potential

A study explored the anticancer potential of similar pyridine derivatives, revealing that modifications at the 3-position significantly affected cytotoxicity against cancer cell lines. Compounds with electron-donating groups showed increased cytotoxic effects in vitro, suggesting a promising avenue for further development in cancer therapeutics .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of mushroom tyrosinase by analogs related to this compound. The results indicated that certain analogs possessed IC50 values significantly lower than traditional inhibitors like kojic acid, highlighting their potential for treating hyperpigmentation disorders .

Q & A

Q. What are the established synthetic methodologies for preparing 3-(3,4-Dimethoxybenzoyl)-4-methylpyridine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via oxidative cyclization of hydrazine intermediates, analogous to methods used for triazolopyridine derivatives. Sodium hypochlorite (NaOCl) in ethanol at room temperature offers a green chemistry approach, yielding ~73% after 3 hours . Alternative routes include transition-metal-catalyzed cross-coupling (e.g., Pd(PPh₃)₄ with dimethoxyphenylboronic acid) or MnO₂-mediated oxidations for ketone formation . Yield optimization requires careful control of stoichiometry (e.g., excess NaN₃ in DMF at 90°C for azide intermediates) and purification via alumina chromatography .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

Methodological Answer: After extraction with dichloromethane/water, silica gel column chromatography (230–400 mesh) using gradients of ethyl acetate/hexane is recommended. For small-scale reactions, a plug of alumina efficiently removes polar impurities . Thin-layer chromatography (TLC, silica 60 F₂₅₄) with UV visualization aids in monitoring reaction progress . Recrystallization from ethanol or methanol may further enhance purity (>99%) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.3 ppm for pyridine and dimethoxybenzoyl groups) and methoxy resonances (δ ~3.8 ppm) .

- IR : Stretching frequencies for C=O (1660–1698 cm⁻¹) and aromatic C-H (2932–3075 cm⁻¹) confirm structural motifs .

- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 619 [M+H]⁺) validate molecular weight .

- Melting Point : Sharp melting ranges (e.g., 309–311°C) indicate purity .

Advanced Research Questions

Q. How do structural modifications at the benzoyl or pyridine moieties influence physicochemical properties and bioactivity?

Methodological Answer:

- Substituent Effects : Electron-donating groups (e.g., methoxy) on the benzoyl ring increase solubility in polar solvents, while bulky substituents (e.g., phenyl) enhance lipophilicity (logP ~3.44 for dimethoxy analogs) .

- Bioactivity : Triazolopyridine analogs with similar dimethoxybenzoyl groups exhibit antibacterial and antiproliferative activities, suggesting SAR studies should focus on substituent positioning (para vs. ortho) and hydrogen-bonding capacity .

- Experimental Design : Synthesize derivatives via Suzuki-Miyaura coupling (e.g., 3,4-dimethoxyphenylboronic acid) and assess bioactivity in cell-based assays .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

- Yield Discrepancies : Compare reaction conditions (e.g., NaOCl vs. DDQ oxidants) and catalyst loadings. Lower yields in Cr(VI)-based methods (~50%) versus NaOCl (~73%) highlight oxidant efficiency .

- Spectroscopic Variability : NMR chemical shifts may vary with solvent (DMSO vs. CDCl₃). Standardize solvent systems and reference internal standards (e.g., TMS) for reproducibility .

- Validation : Cross-check data with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Input optimized 3D structures (DFT-minimized) and validate with experimental IC₅₀ values .

- Physicochemical Descriptors : Calculate pKa (predicted ~4.3 for dimethoxy analogs) and logP to assess membrane permeability .

- MD Simulations : Run 100-ns molecular dynamics trajectories to evaluate binding stability in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.